Nirtetralin

Antiviral Hepatitis B HBV

Researchers studying HBV/HEV antivirals require stereochemically authenticated nirtetralin to avoid confounding SAR results caused by co-occurring stereoisomers. Nirtetralin A exhibits ~10-fold greater anti-HBV potency (HBsAg IC50 9.5 vs 97.2 µM), making pure nirtetralin essential as a benchmark comparator. • Validated anti-HEV activity: IC50 2.277 µM in HepaRG™ cells • Defined anti-HBV potency: HBsAg IC50 97.2 µM • ETA receptor antagonism: IC50 75 µM • Supplied ≥95% purity (LC/MS-ELSD); store at -20°C. Global shipping.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
CAS No. 50656-78-5
Cat. No. B1678942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirtetralin
CAS50656-78-5
SynonymsNirtetralin;  (+-)-Nirtetralin
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCOCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3
InChIInChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m1/s1
InChIKeyLHQDZANQXMRHIV-XGHQBKJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nirtetralin CAS 50656-78-5: A Standardized Aryltetralin Lignan Reference Material for Antiviral and Anticancer Research


Nirtetralin (CAS 50656-78-5) is an aryltetralin lignan primarily isolated from Phyllanthus niruri L. (Euphorbiaceae) [1]. It is characterized by a C24H30O7 molecular formula and a stereochemically defined (5R,6S,7S) configuration [2]. This natural product has been studied for its antiviral activities, particularly against hepatitis B virus (HBV) and hepatitis E virus (HEV), as well as its cytotoxic effects against oral squamous cell carcinoma (OSCC) cells [3].

Nirtetralin vs. Niranthin and Nirtetralin A/B: Why Structural Stereoisomerism Dictates Differential Antiviral Potency


Aryltetralin lignans from Phyllanthus species exhibit significant variation in biological activity due to subtle differences in stereochemistry and substitution patterns [1]. Nirtetralin, niranthin, and nirtetralin A/B are structurally related yet display distinct potencies against HBV antigens. For instance, nirtetralin A is approximately 10-fold more potent than nirtetralin in suppressing HBsAg secretion (IC50 9.5 µM vs. 97.2 µM) [1]. Similarly, niranthin demonstrates markedly higher anti-HBV activity than nirtetralin [2]. These quantitative disparities underscore that in-class compounds cannot be interchangeably substituted for research purposes without risking experimental irreproducibility or misleading structure-activity relationship (SAR) conclusions.

Nirtetralin 50656-78-5: Quantitative Comparator Data for Informed Scientific Selection


Comparative Anti-HBV Activity: Nirtetralin vs. Nirtetralin A, Nirtetralin B, and Niranthin

In a direct comparative in vitro assay using human HBV-transfected HepG2.2.15 cells, nirtetralin demonstrated dose-dependent suppression of HBV antigens but with significantly lower potency than its stereoisomers nirtetralin A and nirtetralin B, as well as the related lignan niranthin. Nirtetralin's IC50 for HBsAg secretion was 97.2 µM and for HBeAg was 232.0 µM [1]. In contrast, nirtetralin A exhibited IC50s of 9.5 µM (HBsAg) and 17.4 µM (HBeAg), representing a roughly 10-fold and 13-fold increase in potency, respectively [1]. Niranthin, another comparator, showed IC50s of 15.6 µM (HBsAg) and 25.1 µM (HBeAg) in a similar HepG2.2.15 model [2].

Antiviral Hepatitis B HBV Lignans

Anti-Hepatitis E Virus (HEV) Activity: Nirtetralin Demonstrates Potent Virion Reduction in HepaRG Cells

Nirtetralin has been shown to inhibit the growth of hepatitis E virus (HEV) in HepaRG™ cells, a physiologically relevant hepatocyte model. Exposure to nirtetralin resulted in a decrease in virion particles with an IC50 of 2.277 µM [1]. Quantitative real-time PCR analysis revealed that only 1-5% of internalized HEV RNA entered the core of the cell refinement at day 1 post-infection [1]. While direct comparator data for other lignans in the same HEV model is not available, the potency of nirtetralin (IC50 2.277 µM) is notable and distinct from its weaker anti-HBV activity.

Antiviral Hepatitis E HEV Lignans

Cytotoxicity in Oral Squamous Cell Carcinoma: Nirtetralin Induces Time-Dependent Suppression of KB Cells

Nirtetralin exhibits significant cytotoxicity against KB oral squamous cell carcinoma cells. In a recent study, MTT assays revealed a discernible, time-dependent suppression of KB cell viability with escalating doses of nirtetralin [1]. Although exact IC50 values were not reported, the study confirms nirtetralin's potent anticancer activity in this model. The mechanism involves induction of reactive oxygen species (ROS) production and modulation of epithelial-mesenchymal transition (EMT) markers [1]. This cytotoxic profile is distinct from the antiviral activities observed in other lignans.

Anticancer Oral cancer OSCC KB cells

Endothelin-1 Receptor Binding: Nirtetralin vs. Hypophyllanthin

Nirtetralin acts as a non-peptidic endothelin-1 (ET-1) receptor antagonist. In binding assays using recombinant human ETA receptor expressed in CHO cells, nirtetralin displaced [125I]ET-1 with an IC50 of 75,000 nM (75 µM) [1]. In comparison, the structurally related lignan hypophyllanthin exhibited an IC50 of 580,000 nM (580 µM) against the rat ETA receptor, indicating that nirtetralin is approximately 7.7-fold more potent [2]. Both compounds showed minimal activity against the ETB receptor subtype [1].

Endothelin Receptor binding Cardiovascular

Nirtetralin 50656-78-5: Prioritized Research Use Cases Based on Verified Quantitative Evidence


Antiviral Screening: Hepatitis E Virus (HEV) Inhibitor Reference Standard

Given its potent in vitro activity against HEV in HepaRG™ cells (IC50 = 2.277 µM) [1], nirtetralin serves as a valuable positive control or starting point for developing anti-HEV agents. Researchers can use this compound to benchmark novel antivirals or to study the mechanism of HEV entry and replication.

Structure-Activity Relationship (SAR) Studies on Aryltetralin Lignans

The stark difference in anti-HBV potency between nirtetralin (HBsAg IC50 97.2 µM) and its stereoisomers nirtetralin A (9.5 µM) and B (16.7 µM) [2] makes nirtetralin an essential comparator in SAR campaigns. Procuring pure nirtetralin is critical to avoid confounding results caused by the presence of more active stereoisomers in plant extracts.

Oral Cancer Research: EMT and ROS-Mediated Cytotoxicity

Nirtetralin's ability to suppress KB cell viability and modulate EMT markers [3] supports its use as a tool compound for investigating metastatic pathways in oral squamous cell carcinoma. Its favorable computational ADME profile [3] further justifies its selection for preclinical proof-of-concept studies.

Endothelin Receptor Pharmacology: ETA-Selective Antagonist Tool

With an IC50 of 75 µM at the human ETA receptor [4], nirtetralin provides a defined potency benchmark for non-peptidic ET-1 antagonists. It can be used in comparative studies with other lignans like hypophyllanthin to probe structural determinants of ETA vs. ETB selectivity.

Technical Documentation Hub

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